
Methyl-5-brom-3-(brommethyl)furan-2-carboxylat
Übersicht
Beschreibung
“Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate” is a chemical compound with the CAS Number: 23268-21-5 . It has a molecular weight of 297.93 . This compound holds immense potential for scientific research. Its versatile nature allows for various applications, ranging from drug synthesis to material science.
Molecular Structure Analysis
The Inchi Code for “Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate” is 1S/C7H6Br2O3/c1-11-7(10)6-4(3-8)2-5(9)12-6/h2H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate” are not available, it’s worth noting that similar compounds, such as pinacol boronic esters, have been used in various chemical reactions. For instance, they have been used in catalytic protodeboronation paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
“Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate” has a melting point of 66-67°C .Wirkmechanismus
The mechanism of action of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate is not fully understood. However, it has been proposed that Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has also been found to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Biochemical and Physiological Effects:
Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has also been found to inhibit the growth of cancer cells by disrupting the microtubule network. Additionally, Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has been found to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate is its potential as a chemotherapeutic agent. It has been found to have antitumor activity against various cancer cell lines and could be developed into a new cancer treatment. However, the limitations of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate include its low solubility in water, which makes it challenging to administer orally. Additionally, the toxicity of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate has not been fully evaluated, and further research is needed to determine its safety.
Zukünftige Richtungen
There are several future directions for research on Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate. One direction is to investigate its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy in animal models and its safety profile. Another direction is to explore its antimicrobial activity and potential use as an antibacterial agent. Additionally, research could be conducted to improve the solubility of Methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate and develop new formulations for oral administration.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Methyl-5-brom-3-(brommethyl)furan-2-carboxylat: wird häufig als Zwischenprodukt in der organischen Synthese verwendet. Seine reaktive Brommethylgruppe macht es zu einem wertvollen Baustein für die Konstruktion komplexer Moleküle. Es kann verschiedene chemische Reaktionen, einschließlich Kupplungsreaktionen, eingehen, um verschiedene organische Verbindungen zu bilden .
Pharmazeutische Forschung
Diese Verbindung wird in der pharmazeutischen Forschung zur Synthese von Medikamentenkandidaten eingesetzt. Sein Furanring, ein häufiges Motiv in bioaktiven Molekülen, ist besonders nützlich für die Schaffung von Pharmakophoren, die mit biologischen Zielen interagieren .
Materialwissenschaften
In den Materialwissenschaften dient This compound als Vorläufer für die Entwicklung neuartiger Materialien. Forscher können seine Struktur modifizieren, um Polymeren oder Beschichtungen spezifische Eigenschaften zu verleihen und so ihre Leistung für verschiedene Anwendungen zu verbessern .
Antioxidative Eigenschaften
Studien haben gezeigt, dass Derivate dieser Verbindung antioxidative Eigenschaften aufweisen. Sie können die Entstehung von reaktiven Sauerstoffspezies hemmen, die schädliche Nebenprodukte des Zellstoffwechsels sind, die oxidativen Stress verursachen können .
Landwirtschaftliche Chemie
Die Derivate der Verbindung werden auf ihre mögliche Verwendung in der landwirtschaftlichen Chemie untersucht. Sie könnten zur Synthese neuer Pestizide oder Herbizide verwendet werden und so zur Entwicklung effektiverer und sichererer Agrochemikalien beitragen .
Analytische Chemie
In der analytischen Chemie kann This compound zur Herstellung von Referenzstandards oder Reagenzien verwendet werden. Diese sind unerlässlich für die genaue Messung und Analyse chemischer Substanzen in verschiedenen Proben .
Umweltwissenschaften
Die Erforschung des Umweltverhaltens dieser Verbindung und ihrer Derivate trägt zum Verständnis ihrer Auswirkungen auf Ökosysteme bei. Es ist entscheidend, die Risiken zu bewerten, die mit der Freisetzung solcher Chemikalien in die Umwelt verbunden sind .
Synthese von Hydrochinonderivaten
Es wird auch bei der Herstellung von Hydrochinon-bis(2-carbomethoxy-5-furylether) verwendet, das Anwendungen in der Polymersynthese und als potenzielles Zwischenprodukt für organische elektronische Materialien hat .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-bromo-3-(bromomethyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O3/c1-11-7(10)6-4(3-8)2-5(9)12-6/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKERSYGGHVWAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(O1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232685 | |
| Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23268-21-5 | |
| Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23268-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-3-(bromomethyl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



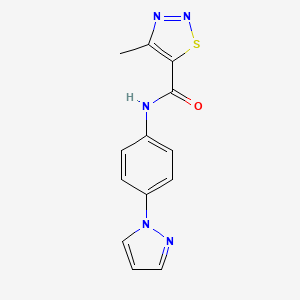


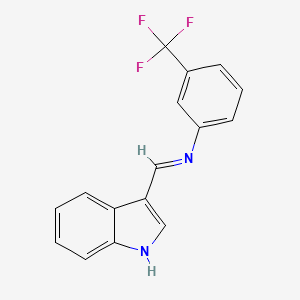


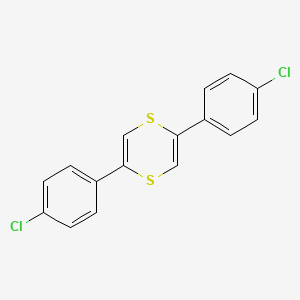
![(E)-3-[6-[1-(2-Chloro-6-cyclopropylphenyl)ethoxy]-4-cyclopropylquinolin-3-yl]prop-2-enoic acid](/img/structure/B1654381.png)
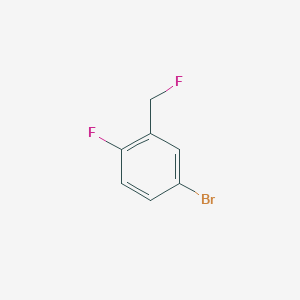
![8-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(1-ethylpyrazole-3-carbonyl)-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654383.png)
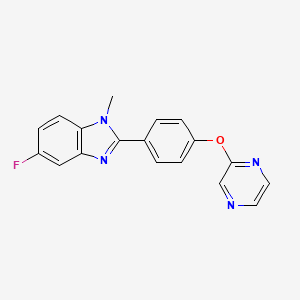
![Benzo[a]phenazine](/img/structure/B1654389.png)

